molecular formula C12H19N3O5 B550830 H-Gly-Pro-Hyp-OH CAS No. 2239-67-0

H-Gly-Pro-Hyp-OH

Cat. No. B550830
CAS RN: 2239-67-0
M. Wt: 285.3 g/mol
InChI Key: HVIBGVJOBJJPFB-OFQRNFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Pro-Hyp-OH, also known as Collagen Tripeptide, is a bioactive peptide that plays roles in various physiological functions . It is a peptidic inhibitor of dipeptidylpeptidase-IV (DPP-IV) . This compound is used as an ingredient in anti-wrinkle cosmetic compositions .


Synthesis Analysis

The synthesis of H-Gly-Pro-Hyp-OH involves the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH . The synthesis process is performed using Fmoc/tBu chemistry, a standard stepwise chain elongation procedure on solid support .


Chemical Reactions Analysis

H-Gly-Pro-Hyp-OH plays a role in various physiological functions. It has been observed to have a chondroprotective effect in mouse articular cartilage . In addition, it has been reported to have potent anti-photoaging activities .

Scientific Research Applications

1. Collagen Structure and Stability

  • Stabilization of Collagen Fibrils

    Hydroxyproline (Hyp), when substituted for proline in the Gly-X-Y sequence of collagen, enhances the stability of collagen fibrils. This is due to the formation of hydrogen bonds and other noncovalent interactions by the OH groups of Hyp, contributing significantly to the packing energy of collagen microfibrils (Némethy & Scheraga, 1986).

  • Synthesis and Stability of Poly(Pro-Hyp-Gly)

    The synthesis of polypeptides consisting of the Pro-Hyp-Gly sequence has been shown to form stable triple-helical structures. These polypeptides also aggregate to form nanofiber-like structures, suggesting the sequence contains enough information for triple-helix and nanofiber formation (Kishimoto et al., 2005).

2. Biochemical Transformations

  • Conversion in Protein Structure: The Gly-Pro-Hyp sequence, unique to collagen, is created by the enzymatic conversion of Gly-Pro-Pro sequences through collagen proline hydroxylase. This conversion is a key process in natural collagen formation (Hutton, Kaplan, & Udenfriend, 1967).

3. Biological Activity and Health Implications

  • Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

    Hyp-containing tripeptides, such as X-Hyp-Gly, have been shown to inhibit ACE effectively. The presence of Hyp is crucial for this inhibitory activity, which is potentially beneficial for hypertension control (Taga et al., 2018).

  • Enhancement of Facial Skin Health

    Ingestion of collagen hydrolysates containing Pro-Hyp and Hyp-Gly peptides has been associated with improvements in facial skin moisture, elasticity, wrinkles, and roughness. This suggests a significant role for these peptides in skin health (Inoue, Sugihara, & Wang, 2016).

  • Growth of Primary Cultured Mouse Skin Fibroblast

    Food-derived collagen peptides, including Pro-Hyp and Hyp-Gly, have been found to enhance the growth of fibroblasts. This supports the beneficial effects of collagen hydrolysate ingestion on skin and joint conditions (Asai et al., 2019).

Safety And Hazards

According to the safety data sheet, H-Gly-Pro-Hyp-OH should be handled with care to prevent the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, it should be picked up mechanically .

Future Directions

H-Gly-Pro-Hyp-OH has been used as an ingredient in anti-wrinkle cosmetic compositions . Its potential for further applications in the cosmetic industry and other fields can be explored in future research .

properties

IUPAC Name

(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOBSAZWJLOGY-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-62-2
Record name L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801311276
Record name Glycylprolylhydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycylprolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycylprolylhydroxyproline

CAS RN

2239-67-0
Record name Glycylprolylhydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripeptide-29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycylprolylhydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPEPTIDE-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycylprolylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-Pro-Hyp-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Pro-Hyp-OH
Reactant of Route 3
H-Gly-Pro-Hyp-OH
Reactant of Route 4
Reactant of Route 4
H-Gly-Pro-Hyp-OH
Reactant of Route 5
H-Gly-Pro-Hyp-OH
Reactant of Route 6
Reactant of Route 6
H-Gly-Pro-Hyp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.